(2-Bromo-4-fluoro-5-methylphenyl)methanol
Description
(2-Bromo-4-fluoro-5-methylphenyl)methanol (CAS: 169558-97-8) is a halogenated benzene derivative with the molecular formula C₈H₇BrFO and a molecular weight of 218.58 g/mol . The compound features a benzene ring substituted with bromine (position 2), fluorine (position 4), methyl (position 5), and a hydroxymethyl (-CH₂OH) group (position 1). The electronegative bromine and fluorine atoms enhance the compound's dipole moment, while the hydroxymethyl group increases its hydrophilicity compared to non-polar analogs.
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(2-bromo-4-fluoro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
VWVJHPZADDEYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the benzene ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .
Industrial Production Methods
Industrial production of (2-Bromo-4-fluoro-5-methylphenyl)methanol may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-fluoro-5-methylphenyl)formaldehyde or (2-Bromo-4-fluoro-5-methylbenzoic acid).
Reduction: Formation of (2-Bromo-4-fluoro-5-methylphenyl)methane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
(2-Bromo-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic substitution .
Comparison with Similar Compounds
Table 1: Comparative Analysis of (2-Bromo-4-fluoro-5-methylphenyl)methanol and Analogous Compounds
Key Research Findings
Polarity and Solubility: The fluorine atom in (2-Bromo-4-fluoro-5-methylphenyl)methanol increases its polarity compared to methoxy-substituted analogs (e.g., C₉H₁₁BrO₂), enhancing solubility in polar solvents like methanol or DMSO . Bulky substituents, such as benzyloxy in C₁₅H₁₅BrO₂, reduce aqueous solubility but improve lipid membrane permeability, making them suitable for drug delivery studies .
Reactivity: The hydroxymethyl group in the target compound undergoes oxidation to form aldehydes or carboxylic acids, a pathway less accessible in methoxy or benzyloxy analogs . The amino and ketone groups in C₁₃H₉BrFNO enable Schiff base formation and participation in nucleophilic reactions, which are absent in the hydroxymethyl derivatives .
Applications: (2-Bromo-4-fluoro-5-methylphenyl)methanol is a precursor to thiazolidinones, which exhibit anticancer and antimicrobial activities . Chloro- and imine-substituted analogs (e.g., C₁₃H₈BrCl₂NO) are utilized in metal coordination chemistry due to their chelating properties .
Biological Activity
(2-Bromo-4-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It belongs to a class of compounds known as substituted phenols and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound exhibits a unique structure characterized by the presence of bromine, fluorine, and a methyl group on the phenyl ring. This specific arrangement influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (2-bromo-4-fluoro-5-methylphenyl)methanol |
| InChI Key | VWVJHPZADDEYIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1F)Br)CO |
The biological activity of (2-Bromo-4-fluoro-5-methylphenyl)methanol is primarily attributed to its ability to interact with various biomolecules. The compound can act as both a nucleophile and an electrophile , participating in reactions that lead to the formation of covalent bonds with target proteins or enzymes. This reactivity is crucial for its potential therapeutic effects.
Key Mechanisms:
- Electrophilic Aromatic Substitution : The bromine and fluorine substituents enhance the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.
- Nucleophilic Substitution : The hydroxymethyl group can participate in nucleophilic attacks, leading to the formation of new derivatives.
Biological Activity
Research indicates that (2-Bromo-4-fluoro-5-methylphenyl)methanol may exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .
- Enzyme Inhibition : The halogen substituents can enhance binding affinity to enzymes, making this compound a candidate for studies targeting cytochrome P450 enzymes involved in drug metabolism .
- Antimicrobial Properties : Some derivatives of substituted phenols have demonstrated antimicrobial activity, indicating that (2-Bromo-4-fluoro-5-methylphenyl)methanol could be explored for its potential effects against bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological implications of structurally similar compounds, providing insights into the potential effects of (2-Bromo-4-fluoro-5-methylphenyl)methanol:
Study 1: Anticancer Activity
A study evaluating various β-lactam compounds found that structural modifications significantly influenced anticancer activity. Compounds with similar halogen substitutions demonstrated potent antiproliferative effects in MCF-7 breast cancer cells, with IC50 values as low as 0.075 µM . This suggests that (2-Bromo-4-fluoro-5-methylphenyl)methanol may possess comparable activities.
Study 2: Enzyme Interaction
Research into enzyme interactions revealed that halogenated phenols often exhibit enhanced binding to metabolic enzymes. Computational studies indicated significant interactions with cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
